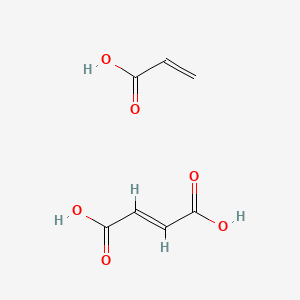
(E)-But-2-enedioic acid;prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-But-2-enedioic acid;prop-2-enoic acid is a compound that consists of two distinct acids: (E)-But-2-enedioic acid, commonly known as fumaric acid, and prop-2-enoic acid, commonly known as acrylic acid. Fumaric acid is a naturally occurring organic acid found in many plants and fungi, while acrylic acid is a synthetic monomer used in the production of various polymers.
Mecanismo De Acción
Target of Action
The primary target of prop-2-enoic acid, also known as Acrylic acid
Mode of Action
As an unsaturated carboxylic acid, it consists of a vinyl group connected directly to a carboxylic acid terminus . This structure allows it to participate in various chemical reactions, potentially influencing biological processes.
Biochemical Pathways
It’s worth noting that acrylic acid is produced by the oxidation of propylene, a byproduct of the production of ethylene and gasoline .
Pharmacokinetics
It is known that this compound is a colorless liquid that is miscible with water, alcohols, ethers, and chloroform . This suggests that it may be readily absorbed and distributed in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of prop-2-enoic acid. For instance, its miscibility with water and other solvents suggests that it may be affected by the hydration status of the body . Additionally, its stability may be influenced by factors such as temperature and pH.
Métodos De Preparación
Fumaric Acid
Isomerization of Maleic Acid: Fumaric acid can be prepared by the isomerization of maleic acid. This reaction is typically catalyzed by heat or light.
Fermentation: Fumaric acid can also be produced through the fermentation of glucose by fungi such as Rhizopus oryzae.
Acrylic Acid
Oxidation of Propylene: The most common industrial method for producing acrylic acid is the oxidation of propylene. This process involves the catalytic oxidation of propylene in the presence of oxygen and a catalyst such as molybdenum and vanadium oxides.
Hydrolysis of Acrylonitrile: Acrylic acid can also be synthesized by the hydrolysis of acrylonitrile in the presence of sulfuric acid.
Fumaric Acid
Fermentation Process: In the industrial production of fumaric acid, the fermentation process is widely used. This involves the use of fungi such as Rhizopus oryzae to convert glucose into fumaric acid under controlled conditions.
Acrylic Acid
Catalytic Oxidation: The industrial production of acrylic acid primarily involves the catalytic oxidation of propylene. This process is carried out in a multi-step reactor system where propylene is oxidized to acrolein and then further oxidized to acrylic acid.
Análisis De Reacciones Químicas
Fumaric Acid
Hydrogenation: Fumaric acid can undergo hydrogenation to form succinic acid.
Esterification: Fumaric acid reacts with alcohols to form esters, such as dimethyl fumarate.
Acrylic Acid
Polymerization: Acrylic acid can undergo polymerization to form polyacrylic acid or copolymers with other monomers.
Addition Reactions: Acrylic acid can participate in addition reactions with various nucleophiles, such as amines and alcohols.
Common Reagents and Conditions
Hydrogenation: Typically requires a metal catalyst such as palladium or nickel and hydrogen gas.
Esterification: Requires an acid catalyst such as sulfuric acid and an alcohol.
Major Products Formed
Succinic Acid: Formed from the hydrogenation of fumaric acid.
Polyacrylic Acid: Formed from the polymerization of acrylic acid.
Esters: Formed from the esterification of fumaric acid with alcohols.
Aplicaciones Científicas De Investigación
Fumaric Acid
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Plays a role in the citric acid cycle in cellular respiration.
Medicine: Used in the treatment of psoriasis and multiple sclerosis.
Industry: Used as a food additive and in the production of resins and plastics.
Acrylic Acid
Chemistry: Used as a monomer in the production of polymers and copolymers.
Biology: Studied for its potential antimicrobial properties.
Medicine: Used in the production of medical adhesives and hydrogels.
Industry: Widely used in the production of paints, coatings, adhesives, and superabsorbent polymers.
Comparación Con Compuestos Similares
Fumaric Acid
Similar Compounds: Maleic acid, succinic acid, malic acid.
Uniqueness: Fumaric acid is unique in its trans configuration, which gives it different chemical properties compared to its cis isomer, maleic acid.
Acrylic Acid
Similar Compounds: Methacrylic acid, crotonic acid, vinyl acetate.
Uniqueness: Acrylic acid is unique due to its high reactivity and ability to form a wide range of polymers and copolymers.
Propiedades
IUPAC Name |
but-2-enedioic acid;prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.C3H4O2/c5-3(6)1-2-4(7)8;1-2-3(4)5/h1-2H,(H,5,6)(H,7,8);2H,1H2,(H,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYPRLVDJYQMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29132-58-9 |
Source


|
| Record name | 2-Butenedioic acid (2Z)-, polymer with 2-propenoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butenedioic acid (2Z)-, polymer with 2-propenoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
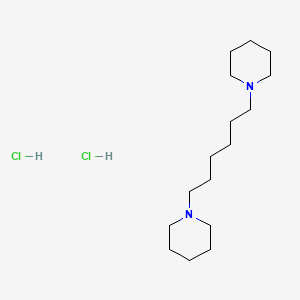
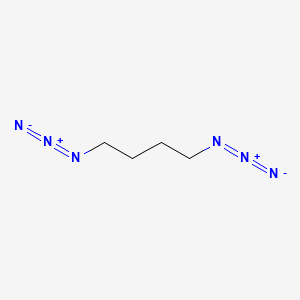
![Imidazo[1,2-a]pyridin-3-ylmethanol](/img/structure/B1339669.png)




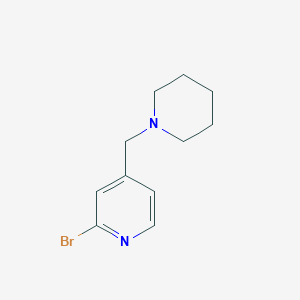

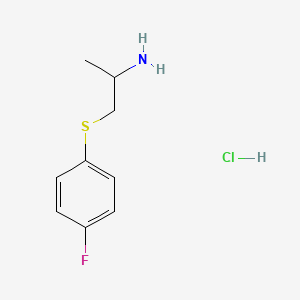
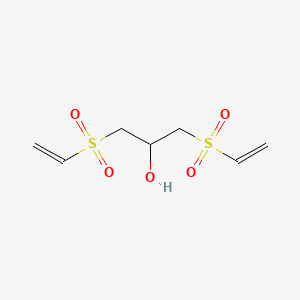
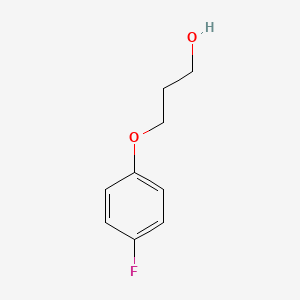
![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)

